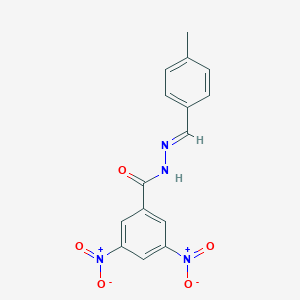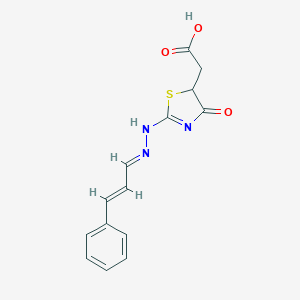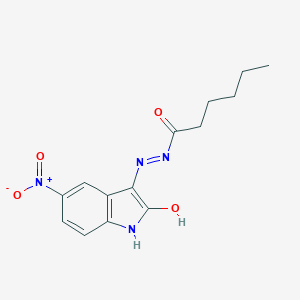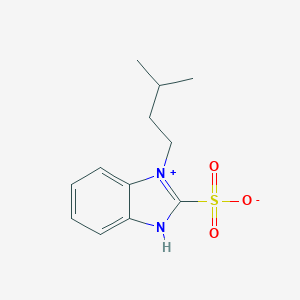![molecular formula C15H12BrNO3 B352962 3-[2-(4-bromophenoxy)ethyl]-1,3-benzoxazol-2(3H)-one CAS No. 609335-24-2](/img/structure/B352962.png)
3-[2-(4-bromophenoxy)ethyl]-1,3-benzoxazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(4-bromophenoxy)ethyl]-1,3-benzoxazol-2(3H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a benzoxazolone derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 3-[2-(4-bromophenoxy)ethyl]-1,3-benzoxazol-2(3H)-one is not fully understood. However, it has been shown to inhibit the activity of various enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). This inhibition leads to a decrease in the production of inflammatory mediators, such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[2-(4-bromophenoxy)ethyl]-1,3-benzoxazol-2(3H)-one have been studied extensively. It has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. It also inhibits the proliferation of cancer cells and induces apoptosis in cancer cells. Furthermore, it has been shown to have anti-viral properties against various viruses, including influenza virus and herpes simplex virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-[2-(4-bromophenoxy)ethyl]-1,3-benzoxazol-2(3H)-one in lab experiments is its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the treatment of various diseases. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of this compound.
Direcciones Futuras
There are several future directions for the research of 3-[2-(4-bromophenoxy)ethyl]-1,3-benzoxazol-2(3H)-one. One of the future directions is to investigate its potential therapeutic applications in various diseases, such as cancer, autoimmune disorders, and infectious diseases. Another future direction is to determine the optimal dosage and potential side effects of this compound. Furthermore, the development of novel derivatives of 3-[2-(4-bromophenoxy)ethyl]-1,3-benzoxazol-2(3H)-one with improved efficacy and reduced toxicity is another future direction for research.
Conclusion:
In conclusion, 3-[2-(4-bromophenoxy)ethyl]-1,3-benzoxazol-2(3H)-one is a promising compound with potential therapeutic applications in various diseases. Its anti-inflammatory, anti-cancer, and anti-viral properties make it a promising candidate for further research. However, further studies are needed to determine its optimal dosage and potential side effects. The development of novel derivatives of this compound with improved efficacy and reduced toxicity is another future direction for research.
Métodos De Síntesis
The synthesis of 3-[2-(4-bromophenoxy)ethyl]-1,3-benzoxazol-2(3H)-one can be achieved through various methods. One of the most common methods is the reaction of 4-bromophenol with ethyl 2-aminoacetate in the presence of a base to form 2-(4-bromophenoxy)ethyl glycinate. This intermediate is then reacted with phosgene to form 3-[2-(4-bromophenoxy)ethyl]-1,3-benzoxazol-2(3H)-one.
Aplicaciones Científicas De Investigación
3-[2-(4-bromophenoxy)ethyl]-1,3-benzoxazol-2(3H)-one has been identified as a potential therapeutic agent for various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. Inflammation is a critical component of many diseases, including cancer, autoimmune disorders, and infectious diseases. The anti-inflammatory properties of 3-[2-(4-bromophenoxy)ethyl]-1,3-benzoxazol-2(3H)-one make it a promising candidate for the treatment of these diseases.
Propiedades
IUPAC Name |
3-[2-(4-bromophenoxy)ethyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3/c16-11-5-7-12(8-6-11)19-10-9-17-13-3-1-2-4-14(13)20-15(17)18/h1-8H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFAIRHKDNWAQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CCOC3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-Bromophenoxy)ethyl]-1,3-benzoxazol-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2Z)-2-[1-(3-methylbutyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinecarbothioamide](/img/structure/B352892.png)

![3-[(5-{3-Nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B352911.png)
![[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B352914.png)

![5-[(4-Methylphenyl)amino]-3-[(4-nitrophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B352917.png)
![3-[(5Z)-5-[(2-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B352918.png)
![Methyl 3-({5-[(2-methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate](/img/structure/B352920.png)
![Methyl 3-({5-[(4-chlorophenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate](/img/structure/B352921.png)
![3-[(5-{2-Nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B352922.png)